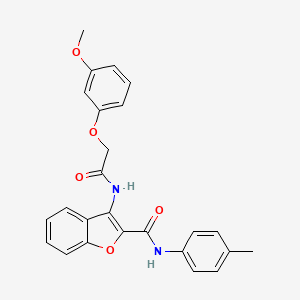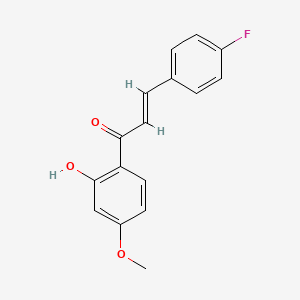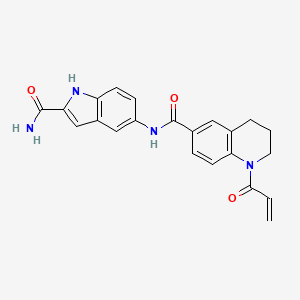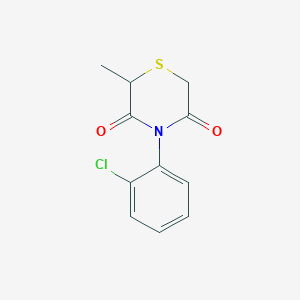
4-(2-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione, also known as CTM, is a novel molecule that has recently been studied for its potential applications in scientific research. This compound is an aromatic heterocyclic compound, meaning it is composed of several different elements and contains both nitrogen and sulfur atoms. It is a versatile compound that has the potential to be used in a variety of applications, including drug synthesis, medicinal chemistry, and biochemistry. CTM has a wide range of properties that make it an attractive candidate for research, including its solubility, stability, and reactivity. This article will explore the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for CTM.
Applications De Recherche Scientifique
Antimicrobial Activity
Chalcones exhibit potent antimicrobial effects against various pathogens. Researchers have found that certain chalcone derivatives inhibit the growth of bacteria, fungi, and other microorganisms. These compounds can serve as potential leads for developing novel antibiotics and antiseptics .
Antifungal Properties
Chalcones have demonstrated antifungal activity against pathogenic fungi. Their mode of action involves disrupting fungal cell membranes and inhibiting essential enzymes. These properties make chalcones promising candidates for antifungal drug development .
Antimalarial Potential
Some chalcone derivatives exhibit antimalarial activity. Researchers have identified specific structural features that enhance their effectiveness against Plasmodium parasites. These findings could contribute to the development of new antimalarial drugs .
Antiviral Effects
Chalcones have shown promise as antiviral agents. They interfere with viral replication and entry into host cells. Their broad-spectrum activity makes them valuable in combating various viral infections .
Anti-Inflammatory Properties
Chalcones possess anti-inflammatory effects by modulating key inflammatory pathways. These compounds inhibit pro-inflammatory enzymes and cytokines, making them relevant for conditions such as arthritis and inflammatory diseases .
Anticancer Potential
Chalcones exhibit anticancer properties through multiple mechanisms. They induce apoptosis (programmed cell death), inhibit cancer cell proliferation, and suppress tumor growth. Researchers are exploring chalcones as potential chemotherapeutic agents .
Propriétés
IUPAC Name |
4-(2-chlorophenyl)-2-methylthiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S/c1-7-11(15)13(10(14)6-16-7)9-5-3-2-4-8(9)12/h2-5,7H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHPHLCQKGFOMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

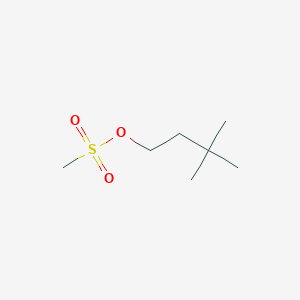
![N,1-dimethyl-5-[1-(prop-2-enoyl)piperidin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B2399461.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2399462.png)
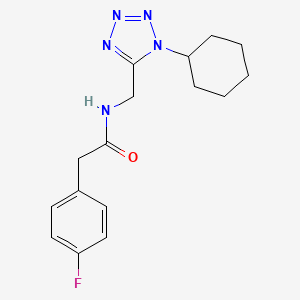
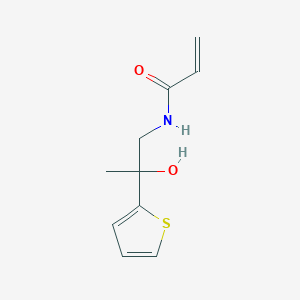
![(E)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2399467.png)
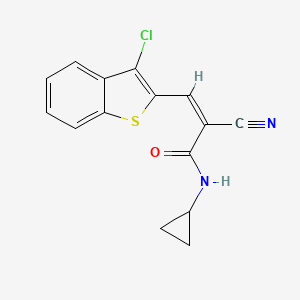

![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2399472.png)
![1-(2,3-Dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2399473.png)
![(Z)-2-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2399476.png)
